molecular formula C13H8F3NO2 B1343747 6-(4-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 253315-23-0

6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B1343747
M. Wt: 267.2 g/mol
InChI Key: WEFXRGANGGHEPG-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid analogues. These compounds have been identified as potent inhibitors of the carbonic anhydrase III (CAIII) enzyme, which is a new pharmacological target for the treatment of conditions such as hyperlipidemia and cancer progression. The inhibition of CAIII can be beneficial in managing these diseases due to the enzyme's role in various physiological processes .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including those with a trifluoromethyl group, typically involves the formation of the pyridine ring as a key step. The paper titled "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors" discusses novel routes to synthesize these compounds. Although the paper focuses on 2-trifluoromethyl-nicotinic acid derivatives, the methods described could potentially be adapted for the synthesis of 6-substituted derivatives. These synthetic routes are important for the production of pharmacologically active compounds, such as COMT inhibitors .

Molecular Structure Analysis

The molecular structure of 6-substituted nicotinic acid analogues is crucial for their activity against CAIII. The presence of a hydrophobic group at position 6 of the pyridine ring, which contains a hydrogen bond acceptor, enhances the inhibitory activity of these compounds. The carboxylic acid group of the ligand is essential for binding to the enzyme's active site, forming a coordinate bond with the Zn+2 ion. This interaction is a key factor in the compound's ability to inhibit CAIII .

Chemical Reactions Analysis

The chemical reactions involving 6-substituted nicotinic acid analogues are centered around their interaction with the CAIII enzyme. The inhibitory mode of these compounds was confirmed by utilizing the weak esterase activity of CAIII. The binding of these analogues to the enzyme is concentration-dependent, as evidenced by the appearance of a vacancy peak in size-exclusion chromatography studies. This indicates that the compounds effectively interact with the enzyme to inhibit its function .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid are not detailed in the provided papers, the general properties of nicotinic acid analogues can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in water and organic solvents depending on the nature of the substituents on the pyridine ring. The presence of the trifluoromethyl group could influence the acidity of the carboxylic acid group and the overall lipophilicity of the compound, which in turn could affect its pharmacokinetic properties .

Scientific Research Applications

Efficient Synthesis and Derivatives

A novel approach to synthesizing 2-trifluoromethyl-nicotinic acid derivatives has been developed, showcasing the significance of these compounds as intermediates in manufacturing COMT inhibitors. This synthesis emphasizes the utility of pyridyl compounds in pharmaceutical production (Kiss, Ferreira, & Learmonth, 2008).

Biochemical Receptor Interaction

Research has identified PUMA-G and HM74 as receptors for nicotinic acid, revealing its anti-lipolytic effect mediated through Gi-protein-coupled receptors in adipocytes. This finding is crucial for understanding the biochemical pathways influenced by nicotinic acid and its derivatives (Tunaru et al., 2003).

Analytical Method Development

An improved HPLC method for determining Niflumic Acid in human plasma demonstrates the analytical applications of nicotinic acid derivatives, highlighting their importance in bioequivalence studies and therapeutic monitoring (Park, Shin, Lee, & Na, 2008).

Antibacterial Activity

A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these derivatives in developing new antimicrobial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Vasorelaxation and Antioxidation Properties

The study of thionicotinic acid derivatives has revealed their vasorelaxation and antioxidative properties, suggesting a novel class of compounds for therapeutic development in cardiovascular and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Future Directions

The future directions of “6-(4-(Trifluoromethyl)phenyl)nicotinic acid” research are promising. It is expected that many novel applications of its derivatives will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFXRGANGGHEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647044
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)phenyl)nicotinic acid

CAS RN

253315-23-0
Record name 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253315-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloronicotinic acid (1.57 g, 0.01 mmol), [4-(trifluoromethyl)phenyl]boronic acid (1.9 g, 0.01 mol), tetrakis(triphenylphosphine) palladium (0) (230 mg, 2 mol %), Na2CO3 (2M, 5 ml) in THF (15 ml) were placed in a microwave tube and the contents were heated in the microwave oven for 20 min at 150° C. The cooled mixture was filtered through Hyflo® to remove inorganic material, the Hyflo® was washed with EtOAc and the combined organic extracts were dispersed between aq. NaOH and EtOAc. The aqueous extracts were acidified (aq. HCl) and extracted with EtOAc; the organic extracts were washed with brine, dried (MgSO4) and evaporated to give the product (0.8 g, 30%). 1H NMR (400 MHz, CD3OD) δ: 7.85 (2H, d, J 8.2), 8.10 (1H, dd, J 0.8, 8.4), 8.31 (2H, d, J 8.2), 8.49 (1H, dd, J 2.2, 8.2), 9.26 (1H, dd, J 0.8, 2.1).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Yield
30%

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